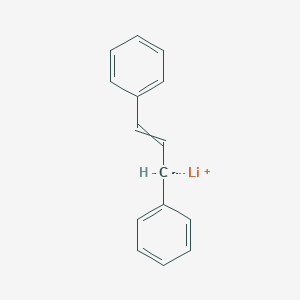

lithium;3-phenylprop-1-enylbenzene

Description

Organolithium reagents are highly reactive due to the polar covalent bond between lithium and carbon, enabling their use as strong bases or nucleophiles.

Properties

CAS No. |

34631-38-4 |

|---|---|

Molecular Formula |

C15H13Li |

Molecular Weight |

200.2 g/mol |

IUPAC Name |

lithium;3-phenylprop-1-enylbenzene |

InChI |

InChI=1S/C15H13.Li/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |

InChI Key |

UZCFQLYSUAXUGP-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Halogen-Lithium Exchange via Aromatic Solvent Systems

The halogen-lithium exchange reaction is a cornerstone of organolithium synthesis. For lithium 3-phenylprop-1-enylbenzene, this method involves reacting a halogenated precursor (e.g., 3-bromo-1-phenylprop-1-enylbenzene) with lithium metal in a mixed ether-aromatic solvent system. Key parameters include:

- Solvent Composition : A blend of ethyl ether and benzene (60–75% benzene by weight) ensures optimal solvation of lithium intermediates while minimizing side reactions like biphenyl formation.

- Lithium Purity : Lithium containing 0.3–2% sodium enhances reactivity by disrupting passivation layers, achieving yields of 82–92% for analogous phenyllithium compounds.

- Temperature Control : Maintaining temperatures between 10–30°C prevents benzyne formation, a common side product that reacts with phenyllithium to yield 2-lithiobiphenyl.

Example Protocol :

A dispersion of lithium metal (2.2 mol equivalents) in benzene/ethyl ether (4:1 v/v) is treated dropwise with 3-bromo-1-phenylprop-1-enylbenzene (1 mol equivalent) under argon. After 1.5 hours at 15°C, filtration yields a golden solution of lithium 3-phenylprop-1-enylbenzene, with purity confirmed by acid titration.

Alkali Metal Alloy-Mediated Synthesis

Natrium-lithium (Na-Li) alloys offer enhanced reactivity for challenging substrates. A patented method involves:

- Dispersion Medium : n-Butyl ether replaces traditional diethyl ether, improving solubility and reducing side reactions.

- Stoichiometry : A 2:1 Li:Na ratio in the alloy ensures sufficient electron density for efficient halogen-lithium exchange.

- Scalability : This method supports industrial-scale production, with reaction times under 2 hours and yields exceeding 85%.

Critical Considerations :

- Residual sodium must be sequestered post-reaction to avoid unwanted sodio-byproducts.

- Strict exclusion of moisture and oxygen is essential to prevent hydrolysis or oxidation.

Mechanochemical Synthesis: A Solvent-Free Approach

Recent advancements in mechanochemistry enable solvent-free organolithium synthesis via ball-milling. This method, validated for n-butyllithium, is adaptable to lithium 3-phenylprop-1-enylbenzene:

- Procedure : Lithium wire and 3-bromo-1-phenylprop-1-enylbenzene are milled in a stainless-steel jar with grinding balls (5–60 minutes, ambient temperature).

- Advantages :

- Challenges :

Functionalized Initiator Routes

Functionalized lithium initiators, such as m-di-(1-methyl-3,3-dimethylbutyllithio)benzene, provide templates for synthesizing complex organolithiums. Key steps include:

- Substrate Design : Diisopropenylbenzene reacts with tert-butyllithium in aromatic solvents (toluene/xylene) at 0–100°C.

- Mechanism : Radical intermediates facilitate lithium insertion at allylic positions, forming stabilized organolithium species.

- Yield : >90% for structurally analogous compounds, with minimal byproduct formation.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

- Side Reactions :

- Storage Instability : Solutions in benzene/ether remain stable for 24 hours at –20°C; longer storage requires in situ derivatization.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced derivatives.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbon dioxide (CO2) can react with this compound under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of products, including new organolithium compounds or functionalized aromatic compounds.

Scientific Research Applications

Lithium;3-phenylprop-1-enylbenzene has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and nanomaterials.

Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

Battery Technology: Research is ongoing to explore its potential use in lithium-ion batteries and other energy storage systems.

Mechanism of Action

The mechanism of action of lithium;3-phenylprop-1-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the transformation of the target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct data on lithium;3-phenylprop-1-enylbenzene. However, comparisons can be inferred from general organolithium chemistry and related compounds in the provided materials:

Reactivity and Structural Analogues

3-Thiophenylboronic Acid (C₆H₄SBr): Unlike lithium-based reagents, this boron-containing compound is used in Suzuki-Miyaura cross-coupling reactions. Boronic acids are less reactive than organolithium compounds but offer better stability, making them preferable for controlled synthesis .

Tetra(triphenylphosphine)palladium (PPh₃)₂P: A palladium catalyst critical for coupling reactions.

Lithium Carbonate/Hydroxide (Li₂CO₃/LiOH): These inorganic lithium compounds are pivotal in battery manufacturing. Compared to organolithium species like this compound, they exhibit lower reactivity but higher thermal stability, as evidenced by thermogravimetric analysis (TGA) methodologies .

Analytical Techniques

The characterization of this compound would likely employ instruments such as:

- Scanning Electron Microscopy (SEM) : For morphological analysis of crystalline structures .

- Diffractometry : To resolve crystal lattice parameters, critical for comparing coordination geometries with palladium or boron-based compounds .

Research Findings and Data Gaps

Lithium Trade and Sourcing

The EU relies heavily on imports for refined lithium compounds (e.g., lithium carbonate and hydroxide), with trade flows dominated by non-EU producers (Figure 174, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.